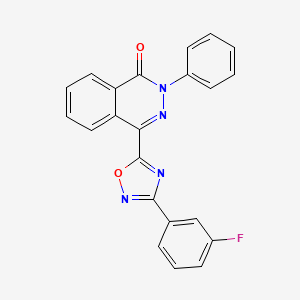

4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one

Description

The compound 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one features a phthalazinone core substituted with a phenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. This scaffold is part of a broader class of heterocyclic compounds known for applications in medicinal chemistry, materials science, and agrochemicals .

Properties

IUPAC Name |

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13FN4O2/c23-15-8-6-7-14(13-15)20-24-21(29-26-20)19-17-11-4-5-12-18(17)22(28)27(25-19)16-9-2-1-3-10-16/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSYCRKZSQYJDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one typically involves multiple steps, starting with the preparation of the phthalazinone core This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride The oxadiazole ring is then introduced through a cyclization reaction involving a nitrile oxide intermediate and a hydrazide

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.

Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the phthalazinone-oxadiazole core but differ in substituents, influencing their properties:

Key Observations :

- Electron-withdrawing groups (e.g., -F, -Br, -CF₃) enhance oxidative stability and may influence binding affinity in biological targets .

- The meta-fluorophenyl group in the target compound balances moderate electronegativity and steric bulk, offering a compromise between reactivity and steric hindrance.

Key Observations :

- Bulky substituents (e.g., biphenyl in 47 and 48 ) reduce yields due to steric hindrance during cyclization .

- Halogenated derivatives (e.g., 46 ) achieve higher yields, suggesting favorable reaction kinetics for smaller substituents.

- The target compound’s 3-fluorophenyl group likely follows similar synthetic trends, with moderate yields expected.

Biological Activity

4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, molecular interactions, and pharmacological implications.

Chemical Structure

The compound features a complex structure that integrates a phthalazinone moiety with an oxadiazole ring and a fluorophenyl group. Its chemical formula is , and it has been synthesized through various methods, which may influence its biological properties.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. The DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay demonstrated that it exhibits significant free radical scavenging activity. For instance, the IC50 value was found to be comparable to standard antioxidants like ascorbic acid. This suggests that the compound could be effective in mitigating oxidative stress-related disorders.

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 81.02 |

| 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one | 106.42 - 242.36 |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. For example, docking simulations against protein tyrosine kinases revealed strong hydrogen bonding interactions with key amino acid residues. This indicates its potential as an inhibitor of these enzymes, which are often implicated in cancer progression.

Pharmacological Implications

The compound has been reported to possess various pharmacological activities:

- Antimicrobial : Exhibits activity against certain bacterial strains.

- Anti-inflammatory : Demonstrates potential in reducing inflammation in preclinical models.

- Antitumor : Preliminary data suggest efficacy against specific cancer cell lines.

Case Studies

- Antioxidant Efficacy : In a study assessing the antioxidant capacity of synthesized derivatives, 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one showed significant scavenging activity on DPPH radicals compared to other derivatives .

- Inhibition of Protein Kinases : Molecular docking studies indicated that the compound binds effectively to the active site of protein tyrosine kinases, suggesting a mechanism for its antitumor effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one, and how are yields optimized?

- Methodology :

-

Step 1 : Synthesize the phthalazinone core via cyclocondensation of phthalic anhydride derivatives with hydrazine or substituted hydrazines under reflux in acetic acid .

-

Step 2 : Form the oxadiazole ring by reacting nitrile intermediates with hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) in ethanol or DMF, catalyzed by POCl₃ or H₂SO₄ at 80–100°C .

-

Step 3 : Couple the oxadiazole and phthalazinone moieties via nucleophilic substitution or Suzuki-Miyaura cross-coupling, using Pd catalysts and aryl halides .

-

Optimization : Microwave-assisted synthesis (e.g., 150°C for 20 min) improves reaction rates and yields compared to conventional heating .

- Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| 1 | Phthalic anhydride, hydrazine, acetic acid, reflux | 60–75% | |

| 2 | Nitrile + NH₂OH·HCl, POCl₃, 100°C | 50–65% | |

| 3 | Pd(PPh₃)₄, K₂CO₃, DMF, microwave | 70–85% |

Q. How is the structure of this compound confirmed post-synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, oxadiazole C=O at ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 413.12) .

- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and torsional strain in the oxadiazole-phthalazinone junction .

Q. What are the solubility challenges, and how are they addressed in biological assays?

- Methodology :

- Solubility : Low aqueous solubility due to aromatic stacking. Use DMSO or PEG-400 as co-solvents (≤5% v/v) to avoid precipitation .

- In Vitro Assays : Pre-dissolve in DMSO and dilute in PBS (pH 7.4) for cell-based studies (e.g., IC₅₀ determination in cancer lines) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?

- Methodology :

- Fluorophenyl Substitution : Compare 3-fluorophenyl vs. 4-fluorophenyl analogs to assess electronic effects on target binding (e.g., FLAP inhibition IC₅₀ < 10 nM in BI 665915 derivatives) .

- Oxadiazole Modifications : Replace fluorine with bromine or methylthio groups to probe steric vs. electronic contributions to antimicrobial activity .

- Table 2 : SAR Trends in Analog Libraries

| Substituent | Bioactivity (IC₅₀) | Target | Reference |

|---|---|---|---|

| 3-Fluorophenyl | 85 nM (FLAP) | LTB₄ inhibition | |

| 3-Bromophenyl | 120 nM (Antimicrobial) | S. aureus |

Q. What computational strategies predict binding modes with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with 5-lipoxygenase-activating protein (FLAP), focusing on hydrogen bonds between the oxadiazole ring and Arg21/Asn43 .

- MD Simulations : GROMACS simulations (100 ns) assess stability of the phthalazinone core in hydrophobic pockets .

Q. How are crystallographic data inconsistencies resolved during refinement?

- Methodology :

- SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals (common in oxadiazole derivatives) .

- Disorder Modeling : Split occupancy for fluorophenyl rotamers using PART instructions .

Q. How to address contradictory bioactivity data across in vitro and in vivo models?

- Methodology :

- Metabolic Stability : Perform microsomal assays (human/rodent liver microsomes) to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .

- Prodrug Design : Mask polar groups (e.g., esterify phthalazinone carbonyl) to improve bioavailability .

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.